molecular formula C22H19N5O B12856665 1-Ethyl-3-(8-(pyridin-3-yl)-5-(pyridin-4-yl)isoquinolin-3-yl)urea

1-Ethyl-3-(8-(pyridin-3-yl)-5-(pyridin-4-yl)isoquinolin-3-yl)urea

Cat. No.: B12856665
M. Wt: 369.4 g/mol
InChI Key: YXBBGIQQSYFFLN-UHFFFAOYSA-N
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Description

1-Ethyl-3-(8-(pyridin-3-yl)-5-(pyridin-4-yl)isoquinolin-3-yl)urea is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes pyridine and isoquinoline moieties, making it a valuable candidate for various scientific research applications.

Preparation Methods

The synthesis of 1-Ethyl-3-(8-(pyridin-3-yl)-5-(pyridin-4-yl)isoquinolin-3-yl)urea involves multiple steps, typically starting with the preparation of the isoquinoline and pyridine intermediates. The synthetic route often includes:

    Formation of Isoquinoline Intermediate: This step involves the cyclization of appropriate precursors under specific conditions to form the isoquinoline ring.

    Pyridine Substitution: The pyridine rings are introduced through nucleophilic substitution reactions.

    Urea Formation: The final step involves the reaction of the intermediate with ethyl isocyanate to form the urea derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

1-Ethyl-3-(8-(pyridin-3-yl)-5-(pyridin-4-yl)isoquinolin-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.

Scientific Research Applications

1-Ethyl-3-(8-(pyridin-3-yl)-5-(pyridin-4-yl)isoquinolin-3-yl)urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(8-(pyridin-3-yl)-5-(pyridin-4-yl)isoquinolin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

1-Ethyl-3-(8-(pyridin-3-yl)-5-(pyridin-4-yl)isoquinolin-3-yl)urea can be compared with other similar compounds, such as:

    1-Ethyl-3-(8-(pyridin-3-yl)isoquinolin-3-yl)urea: Lacks the additional pyridine ring, resulting in different chemical and biological properties.

    1-Ethyl-3-(5-(pyridin-4-yl)isoquinolin-3-yl)urea: Similar structure but with variations in the position of the pyridine ring, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H19N5O

Molecular Weight

369.4 g/mol

IUPAC Name

1-ethyl-3-(8-pyridin-3-yl-5-pyridin-4-ylisoquinolin-3-yl)urea

InChI

InChI=1S/C22H19N5O/c1-2-25-22(28)27-21-12-19-17(15-7-10-23-11-8-15)5-6-18(20(19)14-26-21)16-4-3-9-24-13-16/h3-14H,2H2,1H3,(H2,25,26,27,28)

InChI Key

YXBBGIQQSYFFLN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)C3=CN=CC=C3)C4=CC=NC=C4

Origin of Product

United States

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